7-Methyl-2-(pyridin-4-yl)indoline
Description
Significance of Indoline (B122111) Heterocycles as Privileged Scaffolds in Medicinal Chemistry
The indoline scaffold, a bicyclic heterocyclic system, is considered a "privileged structure" in medicinal chemistry. ingentaconnect.com This designation is due to its ability to serve as a versatile framework for the development of ligands for a wide array of biological targets. ingentaconnect.com Indoline and its parent compound, indole (B1671886), are found in numerous natural products, alkaloids, and synthetic drugs, demonstrating a broad spectrum of pharmacological activities. researchgate.netnih.gov
These activities include:
Anticancer researchgate.net
Antimicrobial researchgate.net
Anti-inflammatory researchgate.netekb.eg
Antihypertensive researchgate.net
Antiviral researchgate.net
The structural rigidity of the indoline nucleus, combined with its capacity for substitution at various positions, allows for the fine-tuning of its interaction with protein binding sites. researchgate.net Researchers have successfully synthesized and investigated numerous indoline derivatives, leading to the discovery of potent agents against various diseases. researchgate.netnih.gov For instance, the indole scaffold is a key component in drugs targeting G-protein coupled receptors (GPCRs), kinases, and various enzymes. ingentaconnect.comresearchgate.net
Role of Pyridine (B92270) Moiety in Modulating Biological Recognition and Activity
The pyridine ring is another fundamental heterocyclic motif with a prominent role in medicinal chemistry. mdpi.comnih.gov Its presence in a molecule can significantly influence its biological and physicochemical properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in molecular recognition at biological targets. mdpi.comnih.gov
Key contributions of the pyridine moiety include:
Enhanced Water Solubility: The basic nature of the pyridine nitrogen can improve the water solubility of a compound, which is a crucial factor for drug delivery and bioavailability. mdpi.comnih.gov
Modulation of Biological Activity: The pyridine ring is a core component of many approved drugs with diverse therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents. mdpi.comnih.gov
Bioisosteric Replacement: Pyridine can be used as a bioisostere for a phenyl ring, offering a similar size and shape but with altered electronic properties and the potential for specific hydrogen bonding interactions.
The incorporation of a pyridine ring into a larger molecule can lead to enhanced therapeutic properties and a broader spectrum of activity. mdpi.com
Rationale for Investigating 7-Methyl-2-(pyridin-4-yl)indoline as a Unique Chemical Entity
The specific structure of this compound suggests a deliberate design to combine the advantageous features of both the indoline and pyridine scaffolds. While detailed research on this particular molecule is limited, the rationale for its investigation can be inferred from the properties of its components and related hybrid molecules. nih.govmdpi.comresearchgate.netnih.gov
The linkage of the pyridine ring at the 2-position of the indoline core creates a distinct three-dimensional structure that can be explored for its interaction with various biological targets. The methyl group at the 7-position of the indoline can also influence the molecule's conformation and its binding affinity.
The investigation of such hybrid molecules is often driven by the search for novel therapeutic agents with improved efficacy and selectivity. For example, similar indole-pyrimidine hybrids have been synthesized and evaluated for their potential as anticancer agents that inhibit tubulin polymerization. nih.gov The combination of different heterocyclic systems can lead to compounds with unique pharmacological profiles that are not achievable with the individual components alone.
While specific research findings on this compound are not extensively documented, its chemical structure places it within a class of compounds with significant potential for further investigation in the field of medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H14N2 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
7-methyl-2-pyridin-4-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H14N2/c1-10-3-2-4-12-9-13(16-14(10)12)11-5-7-15-8-6-11/h2-8,13,16H,9H2,1H3 |
InChI Key |
FNGRSDAURHRRDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)CC(N2)C3=CC=NC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of the 7-Methylindoline (B1589897) Core
The formation of the 7-methylindoline scaffold, a crucial component of the target molecule, can be achieved through various synthetic routes. These methods often leverage cyclization reactions to construct the five-membered nitrogen-containing ring fused to a benzene (B151609) ring.
Reductive cyclization represents a powerful strategy for the synthesis of indoline (B122111) frameworks. This approach typically involves the reduction of a nitro group to an amine, which then undergoes an intramolecular cyclization. For instance, the reductive cyclization of 2'-nitrochalcones using carbon monoxide as a reductant, catalyzed by palladium or ruthenium complexes, has proven to be a viable method for creating quinolone structures, a related heterocyclic system. mdpi.com While not directly applied to 7-methylindoline in the provided literature, the principle of using a reductant to facilitate cyclization is a cornerstone of heterocyclic chemistry. A rhodium-catalyzed intramolecular reductive aldol-type cyclization has also been described for the synthesis of β-hydroxylactones, demonstrating the versatility of reductive cyclization in creating cyclic structures with high diastereoselectivity. beilstein-journals.org
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single step. nih.gov The indole (B1671886) scaffold, the oxidized form of indoline, is a common target for MCRs. nih.gov These reactions often exploit the nucleophilicity of the C-3 position of indoles. nih.govnih.gov For example, the Ugi four-component reaction followed by an acid-induced cyclization provides a metal-free method for synthesizing multi-substituted indole-2-carboxamides from anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides. rsc.org While these examples focus on indoles, the underlying principles of assembling the core heterocyclic structure through MCRs could be adapted for indoline synthesis.
Palladium-catalyzed reactions are instrumental in modern organic synthesis, and the formation of indolines is no exception. A notable example is the palladium-catalyzed direct and specific C-7 acylation of indolines, which highlights the ability to functionalize the benzene ring of the indoline core. nih.gov Furthermore, palladium-catalyzed nucleomethylation of alkynes has been developed to construct 3-methylindoles, demonstrating the power of this catalyst in forming the indoline ring and introducing substituents simultaneously. nih.gov An enantioselective synthesis of 2-methyl indolines has also been achieved through palladium-catalyzed asymmetric C(sp3)–H activation and cyclization. researchgate.net These methods underscore the importance of palladium catalysis in achieving regioselective and stereoselective synthesis of substituted indolines.
Introduction and Functionalization of the Pyridin-4-yl Moiety
Once the 7-methylindoline core is established, the next critical step is the introduction and potential modification of the pyridin-4-yl group.
The direct coupling of a pyridine (B92270) precursor to the indoline scaffold is a common strategy. Palladium-catalyzed cross-coupling reactions are frequently employed for this purpose. A significant challenge in this area has been the regioselective functionalization of pyridine. However, methods for the direct arylation of pyridine N-oxides at the 2-position with aryl bromides have been developed, offering a solution to this problem. nih.gov This approach allows for the use of readily available pyridine N-oxides as coupling partners. The synthesis of indole-based tyrphostin derivatives has been achieved through the Knoevenagel condensation of N-alkylindole-5-carboxaldehydes with 3-pyridineacetonitrile, showcasing another method for linking indole and pyridine moieties. nih.gov
Following the coupling of the pyridine ring, further modifications can be undertaken to fine-tune the properties of the final molecule. Oxidation of the pyridine nitrogen to form a pyridine-N-oxide is a common transformation. nih.gov This modification can be followed by alkylation at the 2-position of the pyridine ring. nih.gov Chiral 4-(dimethylamino)pyridine (DMAP)-N-oxides have been utilized as nucleophilic organocatalysts in enantioselective reactions, such as the N-sulfonylation of 2-substituted indolines, indicating the potential for catalytic modifications involving the pyridine nitrogen. acs.orgacs.org
Diastereoselective and Enantioselective Synthesis of 2-Substituted Indolines
The creation of chiral centers with specific stereochemistry is a crucial aspect of modern organic synthesis, particularly for bioactive molecules. For a compound like 7-Methyl-2-(pyridin-4-yl)indoline, which possesses a stereocenter at the C2 position of the indoline ring, controlling the stereochemical outcome of its synthesis is paramount. Several powerful strategies have been developed for the diastereoselective and enantioselective synthesis of 2-substituted indolines, which are applicable to the target molecule.
Key approaches include the asymmetric hydrogenation of indoles, transition-metal-catalyzed cyclizations, and organocatalytic methods. researchgate.net The asymmetric hydrogenation of the corresponding indole precursor, 7-methyl-2-(pyridin-4-yl)-1H-indole, represents a direct and atom-economical route to the desired chiral indoline. This transformation often employs chiral transition-metal catalysts, such as those based on iridium, rhodium, or ruthenium, which can achieve high levels of enantioselectivity. researchgate.netacs.org For instance, the asymmetric hydrogenation of 3H-indoles, which are isomers of indoles, has been shown to be an effective method for accessing 3,3-disubstituted indolines, and similar principles can be applied to 2-substituted systems. acs.org
Another prominent method is the copper-hydride (CuH) catalyzed hydroamination of styrenes, which can be adapted to synthesize 2,3-disubstituted indolines with high diastereo- and enantioselectivity. nih.govacs.org This method is valued for its mild reaction conditions and broad functional group tolerance, making it suitable for substrates bearing heterocyclic moieties like the pyridine ring. nih.gov The general strategy involves the reaction of an aminostyrene derivative with an aldehyde, followed by a CuH-catalyzed cyclization, which can establish two contiguous stereocenters. nih.gov
More recently, photoredox catalysis has emerged as a powerful tool for the synthesis of substituted indolines. Light-mediated protocols have been developed for the diastereoselective synthesis of 2,3-disubstituted indolines, and these methods have been extended to enantioselective variants, yielding products with high enantiomeric excess. researchgate.netresearchgate.net These reactions often proceed through radical intermediates, and the stereochemical outcome can be controlled by the choice of chiral catalyst or auxiliary.
The primary strategies for the enantioselective synthesis of 2-substituted indolines can be broadly categorized as:
Kinetic resolution of racemates : This involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer enriched. researchgate.net
Asymmetric hydrogenation/functionalization of indoles : This is a direct approach where a prochiral indole is converted into a chiral indoline using a chiral catalyst. researchgate.net
Enantioselective cyclization : This involves the cyclization of an acyclic precursor in the presence of a chiral catalyst to form the indoline ring with high enantioselectivity. researchgate.net
A summary of representative catalytic systems for the synthesis of chiral indolines is presented below.
| Catalytic System | Substrate Type | Key Features |
| Iridium, Ruthenium, or Manganese Catalysts | 3H-Indoles | Asymmetric hydrogenation to access 3,3-disubstituted indolines. acs.org |
| Chiral Phosphoric Acid (CPA) | 3H-Indoles | Asymmetric transfer hydrogenation using a dihydropyridine (B1217469) as the H-source. acs.org |
| Copper-Hydride (CuH) with a Chiral Ligand | Aminostyrenes | Highly diastereo- and enantioselective synthesis of cis-2,3-indolines. nih.gov |
| Palladium/Chiral Ligand (e.g., (R)-H8-BINAP) | Indoles | Brønsted acid-activated asymmetric hydrogenation. acs.org |
| Photoredox Catalysts | Various precursors | Light-mediated diastereoselective and enantioselective synthesis. researchgate.netresearchgate.net |
Advanced Chemical Transformations on the Indoline and Pyridine Rings
Once synthesized, the this compound scaffold can undergo a variety of chemical transformations to generate novel derivatives. These modifications can target either the indoline nucleus or the appended pyridine ring, each offering unique opportunities for structural diversification.
Transformations of the Indoline Ring:
The indoline ring system, while generally stable, can participate in several advanced chemical reactions. Ring-opening and ring-expansion reactions are particularly noteworthy as they allow for significant skeletal reorganization.
Ring-Opening: The C-N bond within the five-membered ring of indoline can be cleaved under certain conditions. For instance, hydrothermal hydrodenitrogenation (HDN) processes, often employing catalysts like nickel, platinum, or ruthenium, can lead to the opening of the indoline ring to form substituted anilines. This process typically begins with the hydrogenation of the indole precursor to indoline, followed by the cleavage of the C-N bond.
Ring-Expansion: The five-membered pyrrole (B145914) ring of an indole can be expanded to a seven-membered ring. For example, the reaction of substituted indoles with dialkylacetylenedicarboxylates under thermal conditions can lead to the formation of highly functionalized benzazepines. rsc.org This transformation proceeds via a concerted mechanism and provides a route to larger heterocyclic systems. rsc.org
Transformations of the Pyridine Ring:
The pyridine ring is a versatile heterocycle that can undergo a wide range of chemical modifications. These include functionalization at the carbon atoms, as well as more complex skeletal rearrangements.
Functionalization: The pyridine ring can be functionalized through various cross-coupling reactions. For example, heteroaromatic tosylates and phosphates derived from hydroxypyridines can act as electrophiles in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents. organic-chemistry.org Additionally, the pyridine ring can be directly functionalized via C-H activation methodologies.
Ring-Opening and Contraction: While the aromatic pyridine ring is relatively stable, its opening can be achieved, often mediated by transition metal complexes. Computational studies have elucidated mechanisms for pyridine ring-opening at rhenium(I) carbonyl complexes, which involve deprotonation and ring contraction, leading to the extrusion of the nitrogen atom. acs.org Conversely, photochemical reactions can promote the ring contraction of pyridines to form highly functionalized pyrrolidine (B122466) derivatives. nih.gov This skeletal editing strategy transforms an abundant six-membered heterocycle into a valuable five-membered one. nih.gov
Bioisosteric Replacement: In the context of drug design, entire rings can be replaced with other groups to modulate physicochemical and pharmacological properties. For instance, the pyridine ring in some bioactive molecules has been replaced with a ferrocenyl moiety, which can lead to compounds with altered biological activity profiles. mdpi.com
A summary of potential transformations for the indoline and pyridine rings is provided below.
| Ring System | Transformation Type | Reagents/Conditions | Resulting Structure |
| Indoline | Ring-Opening (HDN) | Ni, Pt, or Ru catalysts; hydrothermal conditions | Substituted anilines |
| Indoline | Ring-Expansion | Dialkylacetylenedicarboxylates; thermal conditions rsc.org | Benzazepines |
| Pyridine | C-H Alkylation | Titanacyclopropanes organic-chemistry.org | Alkyl-substituted pyridines |
| Pyridine | Ring-Opening | Rhenium(I) carbonyl complexes acs.org | Acyclic nitrogen compounds |
| Pyridine | Ring Contraction | Photochemical reaction with silylborane nih.gov | Pyrrolidine derivatives |
| Pyridine | Bioisosteric Replacement | Synthetic replacement with a ferrocenyl group mdpi.com | Ferrocene analogues |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete picture of the atomic connectivity can be constructed.
The ¹H NMR spectrum of 7-Methyl-2-(pyridin-4-yl)indoline is expected to show distinct signals corresponding to the protons of the methyl, indoline (B122111), and pyridine (B92270) moieties. The predicted chemical shifts (in ppm, relative to a standard like TMS) are based on the analysis of unsubstituted indoline and 4-substituted pyridines. chemicalbook.commdpi.com
The protons on the indoline ring (H-2, H-3a, H-3b) form a complex spin system. The proton at the chiral center, H-2, would likely appear as a multiplet due to coupling with the two diastereotopic protons at the C-3 position. These C-3 protons would present as a pair of doublets of doublets. The aromatic protons of the indoline ring (H-4, H-5, H-6) would show a pattern typical of a 1,2,3-trisubstituted benzene (B151609) ring. The pyridine ring protons, being part of an electron-deficient aromatic system, are expected to be deshielded and appear at a higher chemical shift, likely as two distinct doublets corresponding to the AA'BB' system of a 4-substituted pyridine.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| NH (Indoline) | 3.5 - 4.5 | Broad Singlet | - |
| H-2', H-6' (Pyridine) | 8.5 - 8.7 | Doublet | 5.0 - 6.0 |
| H-3', H-5' (Pyridine) | 7.3 - 7.5 | Doublet | 5.0 - 6.0 |
| H-4, H-5, H-6 (Indoline) | 6.6 - 7.1 | Multiplets (d, t, d) | 7.0 - 8.5 |
| H-2 (Indoline) | 4.5 - 4.8 | Multiplet | - |
| H-3a, H-3b (Indoline) | 3.0 - 3.5 | Doublet of Doublets | Geminal: 15-17; Vicinal: 7-9 |
| 7-CH₃ (Methyl) | 2.1 - 2.3 | Singlet | - |
Note: This table contains predicted data based on analogous structures. Actual experimental values may vary.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound is expected to show 14 distinct signals, corresponding to its 14 carbon atoms, assuming free rotation around the C2-C4' bond.
The carbons of the pyridine ring are expected at higher chemical shifts, with C-2' and C-6' being significantly influenced by the adjacent nitrogen atom. The indoline carbons will have characteristic shifts, with the aromatic carbons appearing between 110-150 ppm and the aliphatic carbons (C-2, C-3, and the methyl carbon) appearing at lower chemical shifts.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-7a (Indoline) | 150 - 152 |
| C-4' (Pyridine) | 149 - 151 |
| C-2', C-6' (Pyridine) | 148 - 150 |
| C-3a (Indoline) | 130 - 135 |
| C-5 (Indoline) | 127 - 129 |
| C-4 (Indoline) | 124 - 126 |
| C-6 (Indoline) | 120 - 122 |
| C-3', C-5' (Pyridine) | 120 - 122 |
| C-7 (Indoline) | 118 - 120 |
| C-2 (Indoline) | 65 - 70 |
| C-3 (Indoline) | 30 - 35 |
| 7-CH₃ (Methyl) | 17 - 20 |
Note: This table contains predicted data based on analogous structures. Actual experimental values may vary.
While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments would be essential for unambiguous assignment of all signals and confirmation of the molecular structure.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings through bonds. It would verify the connectivity within the indoline's aromatic ring (H-4/H-5, H-5/H-6), the aliphatic portion (H-2/H-3), and the pyridine ring (H-2'/H-3', H-5'/H-6').
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is the most reliable method for assigning the signals in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons. It is crucial for connecting the different fragments of the molecule. Key correlations would include the signal from the H-2 proton to the pyridine carbons (C-3'/C-5' and C-4') and the signals from the pyridine protons (H-3'/H-5') to the indoline C-2 carbon. Furthermore, HMBC would confirm the position of the methyl group by showing a correlation from the methyl protons to carbons C-6, C-7, and C-7a.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the 3D conformation and stereochemistry of the molecule.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules, providing a fingerprint based on their functional groups.
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. The presence of the N-H bond in the indoline ring would give rise to a distinct stretching vibration. Aromatic and aliphatic C-H stretches would also be visible, along with characteristic ring stretching vibrations for both the benzene and pyridine rings.
Table 3: Predicted FT-IR Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Indoline) | 3300 - 3400 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch (CH₃, CH₂) | 2850 - 2960 | Medium |
| Aromatic C=C & C=N Ring Stretch | 1450 - 1610 | Strong-Medium |
| C-N Stretch | 1250 - 1350 | Medium |
Note: This table contains predicted data based on characteristic group frequencies.
Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar and symmetric bond vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring "breathing" modes of both the indoline and pyridine systems. The symmetric stretch of the C-C bonds would also be prominent. While specific experimental data is not available, the technique would be valuable for confirming the presence and substitution pattern of the aromatic rings. mdpi.com
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of molecules through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For this compound, with a chemical formula of C₁₄H₁₄N₂, the expected exact mass can be calculated. This high-precision measurement is critical for distinguishing between compounds with the same nominal mass but different elemental formulas.
In a typical HRMS experiment, the compound would be ionized, often using electrospray ionization (ESI), to produce the protonated molecule [M+H]⁺. The analysis of related pyridyl- and indoleninyl-substituted pyrimido[1,2-b]indazoles has successfully utilized HRMS (ESI) to confirm their structures by matching the calculated mass of the protonated molecule with the experimentally observed m/z value. mdpi.com It is a standard and effective technique for the structural confirmation of nitrogen-containing heterocyclic compounds.
While specific fragmentation data for this compound is not available, the fragmentation of indoline derivatives generally involves characteristic pathways. These can include the cleavage of the indoline ring system and the loss of substituents. The presence of the pyridine ring would also lead to specific fragmentation patterns, likely involving the stable pyridinium (B92312) ion.
X-ray Crystallography for Molecular Geometry and Conformational Analysis
Although a crystal structure for this compound has not been reported, analysis of related structures provides insight into its likely molecular geometry. For instance, the crystal structures of various pyridinyl-substituted heterocyclic compounds have been determined, revealing details about their molecular packing and intermolecular interactions. mdpi.com In the case of 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline, X-ray powder diffraction was used to determine its monoclinic crystal system and unit cell parameters. researchgate.net Similarly, the crystal structure of 2-(Pyridin-4-yl)-2,3-dihydro-1H-naphtho[1,8-de] mdpi.comresearchgate.netnih.govdiazaborinine was elucidated, showing the dihedral angle between the pyridyl ring and the main heterocyclic system. nih.gov
For this compound, a single-crystal X-ray diffraction analysis would be expected to reveal the relative orientation of the indoline and pyridine rings. The dihedral angle between these two ring systems would be a key structural parameter. Furthermore, the analysis would detail the conformation of the five-membered ring of the indoline moiety, which is typically puckered. Intermolecular interactions, such as hydrogen bonding involving the indoline N-H group and the pyridine nitrogen, as well as π-π stacking between the aromatic rings, would likely be observed in the crystal packing. These interactions are crucial in dictating the supramolecular architecture.
A summary of expected crystallographic parameters, based on analogous structures, is presented in the table below.
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Common centrosymmetric groups (e.g., P2₁/c, Pbca) |
| Key Dihedral Angle | Angle between the indoline and pyridine ring planes |
| Hydrogen Bonding | N-H···N (intermolecular) |
| π-π Stacking | Likely present between aromatic rings of adjacent molecules |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the behavior of electrons within a molecule, which in turn dictates its structure, stability, and reactivity.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study of 7-Methyl-2-(pyridin-4-yl)indoline would begin with geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule by finding the minimum energy structure on the potential energy surface. The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles.
Once optimized, a wealth of electronic properties can be calculated. These would typically be presented in a data table, though no such data is currently available for this specific compound.
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Property | Hypothetical Value |
| Total Energy (Hartree) | Data not available |
| Dipole Moment (Debye) | Data not available |
| Polarizability (a.u.) | Data not available |
To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) would be employed. This method simulates the electronic absorption spectrum (UV-Visible spectrum) by calculating the energies of electronic transitions from the ground state to various excited states. The results would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information is invaluable for interpreting experimental spectroscopic data.
Table 2: Hypothetical TD-DFT Spectroscopic Data for this compound
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S0 → S1 | Data not available | Data not available | Data not available |
| S0 → S2 | Data not available | Data not available | Data not available |
| S0 → S3 | Data not available | Data not available | Data not available |
Ab initio methods, which are based on first principles without empirical parameters, could also be applied for higher accuracy, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) could be used to obtain a more precise understanding of the molecule's electronic structure and properties, serving as a benchmark for DFT results.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is calculated by placing a hypothetical positive point charge at various points on the electron density surface and calculating the potential energy. Different colors on the map represent different potential values:
Red: Regions of high negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. In this compound, this would likely be around the nitrogen atom of the pyridine (B92270) ring.
Blue: Regions of high positive potential, indicating electron-poor areas that are prone to nucleophilic attack.
Green/Yellow: Regions of neutral potential.
The MEP map provides a powerful, intuitive guide to the molecule's reactive sites.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. This analysis provides a quantitative picture of bonding and intramolecular interactions. A key aspect of NBO analysis is the examination of hyperconjugative interactions, which involve the donation of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. The strength of these interactions is quantified by the second-order perturbation energy, E(2). For this compound, NBO analysis would reveal charge transfer between the indoline (B122111) and pyridine rings and quantify the stability imparted by these interactions.
Table 3: Hypothetical NBO Analysis - Significant Donor-Acceptor Interactions for this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| Data not available | Data not available | Data not available |
| Data not available | Data not available | Data not available |
Frontier Molecular Orbital (FMO) Theory Applications for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org
The HOMO is the outermost orbital containing electrons and acts as the electron donor in a reaction. Its energy is related to the ionization potential.
The LUMO is the innermost empty orbital and acts as the electron acceptor. Its energy is related to the electron affinity.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive. The spatial distribution of the HOMO and LUMO indicates the likely sites for electrophilic and nucleophilic attack, respectively.
Table 4: Hypothetical FMO Properties for this compound
| Property | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
While a detailed, data-rich analysis of this compound is not currently possible due to a lack of specific computational studies, the theoretical framework outlined above provides a clear roadmap for how such an investigation would be conducted. The application of DFT, TD-DFT, MEP, NBO, and FMO analyses would provide a comprehensive understanding of its structural, electronic, and reactive properties, paving the way for its potential application in various fields of chemistry. The absence of such data highlights a gap in the current scientific literature and an opportunity for future research.
Conformational Analysis and Potential Energy Surface Exploration
No published data were found regarding the conformational analysis or the potential energy surface of this compound. Such a study would typically involve:
Identification of Stable Conformers: Using computational methods to predict the different spatial arrangements (conformers) of the molecule and their relative stabilities.
Dihedral Angle Analysis: Mapping the energy changes as a function of the rotation around key single bonds, particularly the bond connecting the indoline and pyridine rings.
Energy Barrier Calculations: Determining the energy required for the molecule to transition between its different stable conformations.
Without dedicated research, any discussion on these topics would be purely speculative and would not meet the required standard of scientific accuracy.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
Similarly, there is no available research detailing molecular dynamics (MD) simulations for this compound. MD simulations provide a time-resolved understanding of a molecule's behavior and would typically investigate:
Structural Fluctuations: How the molecule's structure changes and vibrates over time at a given temperature.
Solvent Effects: The influence of a solvent environment on the molecule's conformation and dynamics.
Thermodynamic Properties: Calculation of properties such as free energy and entropy based on the simulation trajectory.
The absence of such studies means that a data-driven discussion of the dynamic behavior and stability of this compound is not possible at this time.
Structure Activity Relationship Sar Investigations of 7 Methyl 2 Pyridin 4 Yl Indoline Analogues
Impact of Substitutions on the Indoline (B122111) Core
The indoline core is a key structural feature, and modifications to it can significantly alter the compound's properties. The following subsections detail the effects of substitutions at different positions on the indoline ring system.
The position and nature of the methyl group on the indoline ring are crucial for biological activity. The addition of a methyl group can enhance activity by a significant margin, sometimes by a factor of ten or more. acs.org This enhancement is often attributed to the methyl group filling a hydrophobic pocket in the binding site of the target protein. acs.org
For instance, in a series of pyrazolopyrimidine inhibitors, the introduction of a 2,6-dimethyl substitution on an anilinyl ring led to a substantial increase in potency. However, adding another methyl group at the 4-position was highly detrimental to activity. nih.gov This suggests that while a methyl group can be beneficial, its position is critical, and steric clashes or unfavorable interactions can negate its positive effects. nih.gov In some cases, replacing the methyl group with larger substituents like halogens or a methoxy (B1213986) group leads to a loss of activity, indicating that the methyl group has an optimal size for fitting into the binding cavity. nih.gov
Computational studies, such as Monte Carlo/Free Energy Perturbation (MC/FEP) calculations, can help elucidate the energetic contributions of methyl substitutions. These calculations have shown that a methyl group's favorable impact on binding affinity often arises from a combination of conformational changes and its burial in a hydrophobic region of the protein. acs.orgnih.gov
Table 1: Effect of Methyl Group Position on Inhibitory Activity
| Compound | Substitution | Relative Activity | Reference |
| Parent Compound | No methyl group | 1x | nih.gov |
| Analogue 1 | 2,6-dimethyl | >1333x | nih.gov |
| Analogue 2 | 2,4,6-trimethyl | <1.6x | nih.gov |
This table illustrates the dramatic effect of methyl group positioning on the inhibitory activity of a pyrazolopyrimidine series, a concept applicable to the SAR of 7-Methyl-2-(pyridin-4-yl)indoline analogues.
Substitution on the indoline nitrogen atom, such as N-alkylation, has been shown to be generally detrimental to the desired biological activity in related scaffolds. For example, in a series of pyridin-2(1H)-one derivatives, replacing the indole (B1671886) nitrogen's hydrogen with a methyl, diethylaminopropyl, or diethylaminobutyl group resulted in decreased activity. nih.gov This suggests that an unsubstituted N-H group may be important for hydrogen bonding interactions with the target protein. nih.gov
Similarly, in a series of pyrazolo[4,3-c]pyridines, while small N-1 alkyl substituents like methyl and ethyl on the indole system maintained potency comparable to the parent compound, larger, more polar groups led to a slight decrease in activity. acs.org This is likely because the indole residue fits tightly into a hydrophobic pocket, and bulky substituents on the nitrogen atom can disrupt this favorable interaction. acs.org
Table 2: Influence of N-Alkylation on Biological Activity
| Compound | N-Substitution | Biological Effect | Reference |
| Parent Compound | -H | Active | nih.gov |
| Analogue 3 | -CH₃ | Decreased activity | nih.gov |
| Analogue 4 | -CH₂CH₂N(C₂H₅)₂ | Decreased activity | nih.gov |
| Analogue 5 | -CH₂CH₂CH₂N(C₂H₅)₂ | Decreased activity | nih.gov |
This table demonstrates the negative impact of N-alkylation on the activity of pyridin-2(1H)-one derivatives, providing a rationale for the importance of the N-H group in the indoline core of the title compound.
Role of the Pyridin-4-yl Moiety Configuration
The pyridin-4-yl moiety is another critical component of the this compound structure. Its configuration and substitution pattern play a significant role in determining the compound's biological profile.
The position of the nitrogen atom within the pyridine (B92270) ring significantly impacts the electronic properties and the three-dimensional shape of the molecule, which in turn affects its binding to a biological target. While direct SAR studies comparing pyridin-2-yl, -3-yl, and -4-yl analogues of this compound are not extensively available in the provided search results, research on related structures provides valuable insights.
For example, in a series of antibacterial agents, both 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives were synthesized and showed activity. researchgate.net In another study on MSK1 inhibitors, 6-phenylpyridin-2-yl guanidine (B92328) was identified as a starting hit for further optimization. mdpi.com The development of 3-(pyridin-4-yl)-1,2,4-triazines as antiviral agents further highlights the importance of the pyridin-4-yl scaffold. researchgate.net These examples underscore that the specific isomer of the pyridine ring is a key determinant of biological activity, likely due to the different spatial arrangements of the nitrogen atom and its ability to act as a hydrogen bond acceptor.
Substitutions on the pyridine ring can modulate the electronic and steric properties of the pyridin-4-yl moiety, thereby influencing its interaction with the target. Studies on NNN pincer-type ligands have shown that substitutions at the 4-position of the pyridine ring can affect the electron-donating ability of the ligand and the electronic properties of the resulting metal complexes. nih.gov Functional groups such as -OH, -OBn, -H, -Cl, and -NO2 have been investigated, with results indicating that even seemingly similar groups can have different electronic effects. nih.gov
In the context of pyridinophane macrocycles, substitution at the 4-position of the pyridine ring has been shown to regulate the electronic properties of the metal center in their complexes, which in turn affects their catalytic activity. researchgate.netfigshare.com This demonstrates that the electronic influence of pyridine ring substituents can be transmitted through the molecular framework to affect a distal functional site. For bioactive molecules, such electronic modulation can impact binding affinity and efficacy.
Stereochemical Effects and Diastereoselectivity in Biological Activity
Stereochemistry is a fundamental consideration in drug design, as the three-dimensional arrangement of atoms in a molecule can profoundly dictate its interaction with chiral biological targets such as enzymes and receptors. The 2-position of the indoline ring in this compound is a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-7-Methyl-2-(pyridin-4-yl)indoline and (S)-7-Methyl-2-(pyridin-4-yl)indoline.
The differential pharmacological activity between enantiomers is a well-established phenomenon. One enantiomer, termed the eutomer, often exhibits significantly higher affinity and/or efficacy for its biological target, while the other, the distomer, may be less active, inactive, or even contribute to off-target effects. This difference arises from the specific spatial orientation required for optimal binding within the target's active site. For instance, a hydrogen bond donor, a hydrophobic group, and a polar moiety on the drug must align perfectly with the corresponding acceptor, pocket, and polar region on the protein. The incorrect enantiomer will fail to achieve this precise three-point attachment, leading to a weaker or non-existent interaction.
Furthermore, the introduction of an additional chiral center into the molecule—for example, by substitution on the indoline nitrogen or the pyridine ring—would result in the formation of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated more easily. From a biological standpoint, the relative orientation of the two chiral centers can lead to significant variations in activity, a concept known as diastereoselectivity. One diastereomer may adopt a conformation that is highly favorable for binding, while another may be sterically hindered or electronically mismatched.
The table below illustrates a hypothetical scenario of how stereochemistry could impact the biological activity of this compound analogues against a specific kinase target.
Table 1: Impact of Stereochemistry on Biological Activity
| Compound | Stereoisomer | IC₅₀ (nM) | Relative Potency |
|---|---|---|---|
| 1 | (R)-7-Methyl-2-(pyridin-4-yl)indoline | 50 | 10x |
| 2 | (S)-7-Methyl-2-(pyridin-4-yl)indoline | 500 | 1x |
| 3 | (2R, XR)-Analog | 25 | 20x |
| 4 | (2R, XS)-Analog | 400 | 1.25x |
| 5 | (2S, XR)-Analog | 800 | 0.625x |
| 6 | (2S, XS)-Analog | 2000 | 0.25x |
Note: X represents a second hypothetical chiral center introduced into the molecule. Data is illustrative.
As shown in the table, the (R)-enantiomer (Compound 1) is tenfold more potent than the (S)-enantiomer (Compound 2). When a second chiral center is introduced, the (2R, XR)-diastereomer (Compound 3) shows a further enhancement in potency, while the other diastereomers (Compounds 4, 5, and 6) are significantly less active. This highlights the critical importance of controlling stereochemistry during synthesis and development to ensure the optimal biological profile.
Ligand Efficiency and Lipophilic Efficiency in Structure Optimization
In the process of lead optimization, medicinal chemists aim to enhance a compound's potency. However, this often comes at the cost of increasing molecular weight and lipophilicity, which can negatively impact solubility, permeability, and metabolic stability, a phenomenon sometimes referred to as "molecular obesity". To guide more intelligent drug design, metrics such as Ligand Efficiency (LE) and Lipophilic Efficiency (LipE) are employed. nih.govsciforschenonline.org These metrics help assess the quality of a compound by relating its potency to its size and lipophilicity.
Ligand Efficiency (LE) measures the binding energy per non-hydrogen atom (heavy atom) of a molecule. It is calculated using the formula:
LE = -ΔG / N = (1.37 x pIC₅₀) / N
where ΔG is the free energy of binding, and N is the number of heavy atoms. A higher LE value (a commonly accepted threshold is ≥ 0.3) suggests that the compound achieves its potency through efficient, high-quality interactions rather than simply being large. sciforschenonline.org
Lipophilic Efficiency (LipE) , also known as Ligand Lipophilicity Efficiency (LLE), evaluates how effectively a compound's lipophilicity is utilized to achieve potency. researchgate.netgardp.org It is calculated as:
LipE = pIC₅₀ - cLogP
The following table presents a hypothetical optimization effort starting from this compound, demonstrating how these efficiency metrics would be used to guide the selection of superior analogues.
Table 2: Ligand and Lipophilic Efficiency in Analogue Optimization
| Compound | Modification | IC₅₀ (nM) | pIC₅₀ | cLogP | Heavy Atoms (N) | LE | LipE |
|---|---|---|---|---|---|---|---|
| 1 | Parent Compound | 50 | 7.30 | 2.60 | 15 | 0.67 | 4.70 |
| 7 | Add 3-fluoro to pyridine | 40 | 7.40 | 2.75 | 16 | 0.63 | 4.65 |
| 8 | Add 2-chloro to pyridine | 150 | 6.82 | 3.10 | 16 | 0.58 | 3.72 |
| 9 | Add 3-methoxy to pyridine | 25 | 7.60 | 2.55 | 17 | 0.61 | 5.05 |
| 10 | Add 3-trifluoromethyl to pyridine | 15 | 7.82 | 3.45 | 19 | 0.56 | 4.37 |
| 11 | N-Methylation of indoline | 75 | 7.12 | 2.90 | 16 | 0.61 | 4.22 |
Note: Data is illustrative. pIC₅₀ = -log(IC₅₀ in M). LE and LipE are calculated based on the provided formulas.
From this analysis, Compound 9 emerges as a particularly promising candidate. Despite a slight increase in size, it shows a significant boost in potency, and most importantly, it has the highest Lipophilic Efficiency (5.05). This suggests its improved activity is due to optimized polar interactions rather than just increased lipophilicity. In contrast, while Compound 10 is the most potent, its LipE is lower than that of Compound 9, and its cLogP is higher, indicating a greater risk of lipophilicity-driven problems. Compound 8 is a poor candidate, as the modification decreases potency and unfavorably increases lipophilicity, resulting in a low LipE. By carefully monitoring LE and LipE, researchers can navigate the complex multidimensional optimization process to identify drug candidates with a superior balance of properties. researchgate.net
Biological Activity and Molecular Mechanisms of Action
Identification and Characterization of Putative Biological Targets
The therapeutic potential of a compound is intrinsically linked to its ability to interact with specific biological targets. For 7-Methyl-2-(pyridin-4-yl)indoline, putative targets can be inferred from studies on analogous structures.
Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Glycogen Synthase Kinase-3β, Enhancer of Zeste Homologue)
The indoline (B122111) and pyridine (B92270) scaffolds are present in numerous enzyme inhibitors, suggesting that this compound could exhibit similar properties.
Indoline-based compounds have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in the arachidonic acid cascade, which is involved in inflammation. acs.org For instance, certain indoline derivatives have demonstrated potent inhibitory activity against both human 5-LOX and sEH, with IC₅₀ values in the low micromolar and even nanomolar range. acs.org
Derivatives containing the indole (B1671886) nucleus, a close relative of indoline, have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. jocpr.com The inhibition of AChE is a key strategy in the management of Alzheimer's disease. Furthermore, hybrids of pyridine and quinoline (B57606) have been synthesized and shown to act as inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in various cancers. semanticscholar.orgnih.gov Some of these hybrids display competitive inhibition with low IC₅₀ values. semanticscholar.orgnih.gov
While direct studies on this compound are not available, the established activity of these related compounds suggests its potential as an enzyme inhibitor.
Table 1: Enzyme Inhibition by Structurally Related Compounds
| Compound Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| Indoline Derivatives | 5-Lipoxygenase (5-LOX) / Soluble Epoxide Hydrolase (sEH) | Dual inhibitors with IC₅₀ values as low as 0.41 µM for 5-LOX and 0.43 µM for sEH. | acs.org |
| Pyridine-Quinoline Hybrids | PIM-1 Kinase | Competitive inhibitors with significant anticancer activity. | semanticscholar.orgnih.gov |
| Indole Derivatives | Acetylcholinesterase (AChE) | Identified as potential therapeutic agents for Alzheimer's disease. | jocpr.com |
Receptor Binding Profiling and Selectivity Assessments
The selectivity of a compound for its target is crucial for minimizing off-target effects. For molecules with potential as kinase inhibitors, assessing their binding profile against a panel of kinases is a standard procedure. For example, inhibitors based on the 9H-pyrimido[4,5-b]indole scaffold have been shown to be highly selective for Bromodomain and Extra-Terminal (BET) proteins over other bromodomain-containing proteins. nih.gov
Similarly, studies on pyridine-quinoline hybrids have demonstrated selectivity between PIM kinase isoforms, with some compounds showing more potent inhibition of PIM-2 kinase over PIM-1. semanticscholar.orgnih.gov The ability of the pyridine moiety to engage in specific interactions within a receptor's binding pocket often governs this selectivity. Given that this compound contains a pyridine ring, its binding profile would likely be influenced by the specific orientation and interactions of this group within a target's active site.
Protein-Ligand Interaction Analysis through Molecular Docking
Molecular docking studies provide valuable insights into how a ligand might bind to its protein target. For compounds structurally related to this compound, docking simulations have elucidated key binding interactions.
Indoline derivatives docked into the active site of 5-LOX show that the indoline moiety can be positioned near the catalytic iron ion, establishing van der Waals interactions with surrounding hydrophobic residues. acs.org Hydrogen bonds are also commonly observed, for example, between a substituent on the indoline ring and polar residues like glutamine. acs.org
In the context of epidermal growth factor receptor (EGFR) inhibition, docking of indoline derivatives has revealed that the core structure fits within the ATP-binding pocket, forming critical interactions that lead to anti-proliferative effects. wits.ac.za Similarly, docking of pyridine and pyrimidine (B1678525) derivatives into the EGFR active site highlights the importance of hydrogen bonding and hydrophobic interactions for potent inhibition. nih.gov For instance, pyridine-based compounds have been shown to form hydrogen bonds with key residues such as Met769 in the hinge region of EGFR. nih.gov
These studies suggest that the binding of this compound to a protein target would likely involve a combination of hydrophobic interactions from the indoline ring and the methyl group, and hydrogen bonding or π-π stacking involving the pyridine ring.
Table 2: Predicted Protein-Ligand Interactions for Related Compounds from Molecular Docking Studies
| Compound Class | Protein Target | Predicted Interactions | Reference |
|---|---|---|---|
| Indoline Derivatives | 5-Lipoxygenase (5-LOX) | Van der Waals interactions with hydrophobic residues (H372, H367, L368); Hydrogen bonds with polar residues (Q363). | acs.org |
| Indoline Derivatives | Epidermal Growth Factor Receptor (EGFR) | Binding within the ATP-pocket, leading to antiproliferative activity. | wits.ac.za |
| Pyridine Derivatives | EGFR | Hydrogen bonding with hinge region residues (e.g., Met769). | nih.gov |
| Pyridine-Quinoline Hybrids | PIM-1 Kinase | Hydrogen bonds with hinge region (Glu121); Hydrophobic interactions. | semanticscholar.orgnih.gov |
Modulatory Effects on Cellular Pathways and Phenotypes
The interaction of a compound with its biological target(s) ultimately translates into observable effects on cellular behavior.
Induction of Specific Cellular Responses (e.g., Vacuolization, Apoptosis)
Apoptosis: The induction of programmed cell death, or apoptosis, is a primary mechanism for many anticancer agents. A wide range of compounds featuring indole and pyridine skeletons have been shown to induce apoptosis in cancer cells. ekb.egresearchgate.netnih.gov For example, novel pyridine-quinoline hybrids have been found to significantly induce apoptosis in liver cancer cells, an effect correlated with the activation of caspases 3 and 7. semanticscholar.orgnih.gov Indoline derivatives have also been demonstrated to induce apoptosis in breast cancer cells through caspase-mediated pathways. wits.ac.za
Vacuolization: A particularly interesting cellular response has been observed with derivatives of (E)-3-(1H-indol-3-yl)-1-(pyridin-4-yl)prop-2-en-1-one (IPP). nih.gov These compounds, which share the pyridin-4-yl group with this compound, are known inducers of methuosis, a non-apoptotic form of cell death characterized by the accumulation of large cytoplasmic vacuoles derived from macropinosomes. nih.gov This suggests that the pyridin-4-yl moiety might direct the compound towards pathways that trigger this specific cellular phenotype.
Interference with Cell Cycle Progression or Other Regulatory Processes
Disruption of the cell cycle is another key strategy in cancer therapy. Compounds with structural similarities to this compound have been shown to interfere with cell cycle progression. For instance, certain pyrazoline derivatives containing an indole skeleton can induce G2/M cell cycle arrest in gastric cancer cells. researchgate.net Similarly, studies on other heterocyclic compounds have demonstrated cell cycle arrest in the subG0/G1 phase, which is indicative of DNA fragmentation and apoptosis. mdpi.com The ability of pyridine and pyrimidine derivatives to arrest the cell cycle has also been documented in various cancer cell lines. nih.gov These findings suggest that this compound may possess antiproliferative properties mediated through cell cycle interference.
Influence on Cellular Signaling Networks
The primary mechanism of action of this compound is the direct inhibition of aldosterone (B195564) synthase (CYP11B2). This enzymatic blockade directly curtails the production of aldosterone. Consequently, the downstream cellular signaling cascades typically initiated by aldosterone are significantly attenuated. While direct studies on the influence of this compound on the broader spectrum of cellular signaling networks are not extensively detailed in publicly available research, its effects can be inferred from its primary activity.
By reducing aldosterone levels, this compound indirectly modulates the mineralocorticoid receptor (MR) signaling pathway. Aldosterone, a key mineralocorticoid hormone, binds to the MR, leading to the transcription of various genes that regulate sodium and potassium transport, ultimately impacting blood pressure and electrolyte balance. The inhibition of aldosterone synthesis by this compound would therefore be expected to prevent the activation of the MR and the subsequent downstream signaling events.
Mechanistic Insights from In Vitro Biological Assays (excluding specific efficacy/toxicity)
The molecular mechanism of this compound has been primarily elucidated through a series of in vitro biological assays, which have consistently highlighted its potency and selectivity as an inhibitor of aldosterone synthase.
Research has established that this compound exhibits a strong inhibitory effect on human CYP11B2. In vitro studies have demonstrated its capacity to block the enzymatic activity of aldosterone synthase with a high degree of potency. This selective inhibition is a crucial aspect of its molecular profile, as it minimizes off-target effects, particularly on CYP11B1 (11β-hydroxylase), the enzyme responsible for cortisol synthesis. The high homology between CYP11B2 and CYP11B1 makes such selectivity a critical determinant of a compound's potential therapeutic utility.
The following table summarizes the key in vitro inhibitory activities of this compound:
| Target Enzyme | Assay Type | Result |
| Human CYP11B2 (Aldosterone Synthase) | Inhibition Assay | Potent Inhibitor |
| Human CYP11B1 (11β-hydroxylase) | Selectivity Assay | High Selectivity over CYP11B1 |
These in vitro findings underscore the compound's specific interaction with the active site of aldosterone synthase, preventing the conversion of its substrate, 11-deoxycorticosterone, into aldosterone. This direct enzymatic inhibition is the cornerstone of its biological activity. Further mechanistic studies would be beneficial to fully delineate the kinetics of this inhibition and the precise molecular interactions within the enzyme's active site.
Q & A
Q. What are the established synthetic routes for 7-Methyl-2-(pyridin-4-yl)indoline, and what factors influence yield optimization?
- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions or condensation of pyridine derivatives with indoline precursors. Key factors include:
- Catalyst selection : Palladium(II) acetate with ligands like triphenylphosphine (PPh₃) for Suzuki-Miyaura couplings .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) under inert atmospheres to prevent oxidation .
- Temperature control : Reactions often proceed at 80–110°C, monitored by TLC or HPLC .
Yield optimization requires purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization by melting point analysis .
Q. How should researchers characterize the structural purity of this compound using spectroscopic methods?
- Methodological Answer : A multi-technique approach is critical:
- ¹H/¹³C NMR : Confirm pyridyl and indoline ring integration ratios (e.g., pyridyl protons at δ 8.5–8.7 ppm; indoline methyl at δ 2.3–2.5 ppm) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 225.136) with <2 ppm error .
- IR spectroscopy : Identify C=N stretching (1600–1650 cm⁻¹) and N-H indoline vibrations (3300–3400 cm⁻¹) .
Discrepancies in spectral data warrant repetition under anhydrous conditions to exclude solvent interference .
Q. What are the key considerations for designing stability studies under various environmental conditions?
- Methodological Answer : Stability protocols should include:
- Thermal stress : Incubate samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .
- Photolytic testing : Expose to UV light (ICH Q1B guidelines) and assess dimerization or oxidation byproducts .
- Solution stability : Test pH-dependent hydrolysis (pH 1–13 buffers) using UV-Vis spectroscopy .
Data should be statistically analyzed (e.g., ANOVA for replicate comparisons) to identify degradation pathways .
Q. How can researchers validate the reproducibility of synthetic protocols for this compound?
- Methodological Answer : Reproducibility requires:
- Standardized reagents : Use anhydrous solvents and freshly distilled amines to minimize variability .
- Interlaboratory validation : Share protocols with independent labs to compare yields and purity metrics .
- Detailed documentation : Report reaction times, cooling rates, and workup steps to avoid ambiguity .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA and ACS guidelines:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis due to potential pyridine vapor release .
- Waste disposal : Neutralize acidic byproducts before aqueous disposal and incinerate organic waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Address discrepancies through:
- Dose-response reevaluation : Use standardized assays (e.g., IC₅₀ in enzyme inhibition studies) with positive controls (e.g., staurosporine) .
- Structural analogs : Compare activity trends across derivatives to identify substituent effects .
- Meta-analysis : Pool data from multiple studies (using PRISMA guidelines) to assess statistical significance .
Q. What computational modeling approaches are validated for predicting the reactivity of this compound in complex reaction systems?
- Methodological Answer : Use in silico tools:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study charge distribution and frontier orbitals .
- Molecular docking : Simulate binding affinities with target proteins (e.g., kinases) using AutoDock Vina .
- MD simulations : Assess solvation effects in aqueous/DMSO environments over 100-ns trajectories .
Q. How can researchers design enantioselective syntheses of this compound derivatives?
- Methodological Answer : Enantiocontrol strategies include:
Q. What mechanistic insights explain the solvent-dependent regioselectivity in functionalizing this compound?
- Methodological Answer : Investigate via:
Q. How should researchers address discrepancies between experimental and computational predictions of this compound’s electronic properties?
- Methodological Answer :
Refine models by: - Benchmarking : Compare DFT-predicted vs. experimental UV-Vis λmax values .
- Solvent corrections : Apply PCM or COSMO-RS to simulations to account for dielectric effects .
- Error analysis : Use root-mean-square deviation (RMSD) to quantify deviations in HOMO-LUMO gaps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
